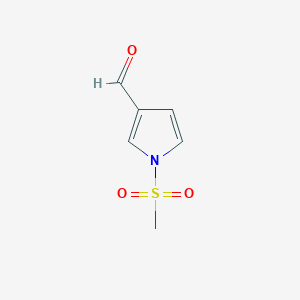
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and industrial applications. The presence of chloro, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential utility in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used as a corrosion inhibitor for mild steel in acidic media.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film . The compound’s planarity and electronic properties play a crucial role in its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but lacks the methyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group.
4-Chloro-3-(trifluoromethyl)quinoline: Lacks the methyl group at the 3-position.
Uniqueness
4-Chloro-3-methyl-8-(trifluoromethyl)quinoline is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its reactivity and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H7ClF3N |
|---|---|
Peso molecular |
245.63 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |
Clave InChI |
QTOGSADJDUMJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
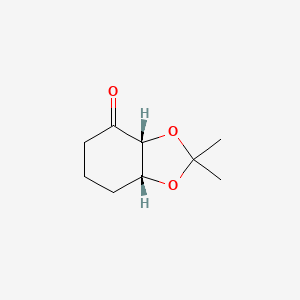

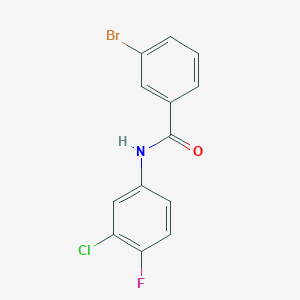
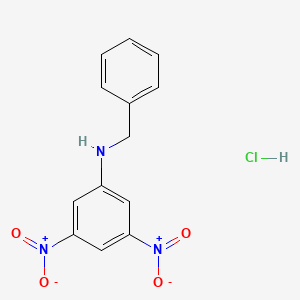

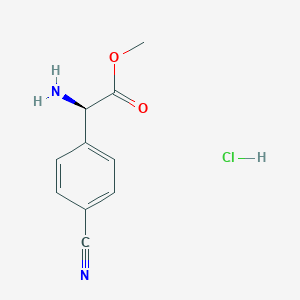
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)


